BenchChemオンラインストアへようこそ!

4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Drug-likeness LogP prediction

4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1167055-95-9), also referred to as 4-Iodo-6-methyl-7-azaindole, is a heterocyclic member of the pyrrolo[2,3-b]pyridine (7-azaindole) family. Its core scaffold is recognized as a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone of numerous kinase inhibitors, dopamine D4 receptor ligands, and antitumor agents.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
CAS No. 1167055-95-9
Cat. No. B3215788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1167055-95-9
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CNC2=N1)I
InChIInChI=1S/C8H7IN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
InChIKeyZKXRTJDKBCXNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1167055-95-9): A 7-Azaindole Building Block for Cross-Coupling-Driven Library Synthesis


4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1167055-95-9), also referred to as 4-Iodo-6-methyl-7-azaindole, is a heterocyclic member of the pyrrolo[2,3-b]pyridine (7-azaindole) family. Its core scaffold is recognized as a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone of numerous kinase inhibitors, dopamine D4 receptor ligands, and antitumor agents . The compound is characterized by a C-4 iodine substituent and a C-6 methyl group on the fused bicyclic ring system (C₈H₇IN₂, exact mass 257.97 Da). Unlike its 4-bromo and 4-chloro analogs, which are directly utilized as bioactive FGFR inhibitors, 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is predominantly positioned as a high-value synthetic intermediate, valued for the superior oxidative addition reactivity of the C–I bond in palladium-catalyzed cross-coupling transformations [1].

Why 4-Bromo or 4-Chloro Analogs Cannot Replace 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Palladium-Mediated Diversification


The 4-halo-6-methyl-7-azaindole series (4-I, 4-Br, 4-Cl) presents a case of divergent utility: the bromo and chloro analogs are directly reported as bioactive FGFR inhibitors (FGFR1 IC₅₀ ≈ 7 nM) , while the iodo congener is primarily exploited for its synthetic reactivity. The critical barrier to generic substitution lies in the oxidative addition step of Pd-catalyzed cross-coupling, where the relative reactivity follows the established order C–I > C–Br ≫ C–Cl [1]. Under identical Pd-catalytic conditions (e.g., Suzuki–Miyaura coupling with Pd(PPh₃)₄), aryl iodides undergo oxidative addition 10–100× faster than the corresponding bromides, enabling reactions at lower temperatures, shorter times, or with less active electrophilic partners that bromides or chlorides fail to couple with efficiently [1]. Furthermore, computed physicochemical properties reveal that halogen-dependent lipophilicity (ΔLogP: I > Br > Cl) and molecular weight differences alter chromatographic behavior, solubility, and downstream purification workflows, making direct analog-for-analog substitution in multi-step synthetic routes operationally unreliable without method re-optimization.

Quantitative Differentiation Data: 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine vs. 4-Br, 4-Cl, and Parent Scaffold


Lipophilicity Gradient Across 4-Halo-6-methyl-7-azaindoles: In Silico LogP Comparison

The computed partition coefficient (LogP) establishes a clear lipophilicity gradient across the 4-halo-6-methyl-7-azaindole series. 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine exhibits the highest predicted LogP (3.21), exceeding the 4-bromo analog (LogP = 2.95) and the 4-chloro analog (LogP = 2.52) [1]. This 0.26 log unit increase over the 4-Br congener corresponds to a ~1.8-fold higher theoretical partition into n-octanol, which may translate to measurably longer reversed-phase HPLC retention, reduced aqueous solubility, and altered protein binding when incorporated into target molecules.

Lipophilicity Drug-likeness LogP prediction ADME

Molecular Weight and Heavy Atom Signature: Enabling MS and X-ray Crystallography Discrimination

With a molecular weight of 258.06 Da and an iodine atom (atomic number 53), 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine provides a unique isotopic signature (characteristic M:M+2 pattern) and strong anomalous X-ray scattering that is absent in the 4-bromo (211.06 Da) and 4-chloro (166.61 Da) analogs [1]. In mass spectrometry, the mono-isotopic mass of 257.97 Da with the distinct iodine isotope pattern enables unambiguous tracking of this building block and its coupling products in complex reaction mixtures. In protein X-ray crystallography, the iodine atom serves as a phasing anchor via Single-wavelength Anomalous Diffraction, a capability that the lighter halogens cannot provide.

Mass spectrometry Crystallography Heavy atom effect Fragment screening

Activity Assignment Divergence: Synthetic Intermediate vs. Direct Bioactive Agent

A critical differentiation emerges from the published utilization patterns of the 4-halo-6-methyl-7-azaindole series. The 4-chloro and 4-bromo analogs are directly reported as bioactive FGFR inhibitors, with IC₅₀ values of 7 nM against FGFR1 in biochemical assays . In contrast, 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine appears almost exclusively in the literature as a synthetic intermediate for palladium-catalyzed cross-coupling diversification of the 7-azaindole scaffold [1]. No direct quantitative kinase inhibition data for the 4-iodo compound itself have been identified in primary peer-reviewed literature or patents indexed as of 2025.

Synthetic utility FGFR inhibition Structure-activity relationship Lead optimization

Physical Property Divergence: Density and Predicted Solubility in Organic Solvents

The computed density values reveal a systematic increase with increasing halogen mass across the series. 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine has a predicted density of ~1.91 g/cm³, versus 1.70 g/cm³ for the 4-bromo analog and 1.35 g/cm³ for the 4-chloro analog [1]. The higher density of the iodo compound, coupled with higher LogP (3.21), suggests differential solubility behavior: enhanced solubility in highly polarizable organic solvents (e.g., CH₂Cl₂, CHCl₃) and reduced aqueous solubility relative to the lighter halo-analogs. While no experimentally measured aqueous solubility data were located, the LogS (predicted) for the 4-iodo compound is –5.70, indicating low aqueous solubility [2].

Solubility Crystallinity Process chemistry Formulation

Relative Cross-Coupling Reactivity: C–I vs. C–Br vs. C–Cl in Palladium-Catalyzed Transformations

The iodine substituent at C-4 enables distinct synthetic advantages in palladium-catalyzed cross-coupling relative to bromine or chlorine. Under comparable Suzuki–Miyaura conditions, the relative oxidative addition rate for aryl halides to Pd(0) follows the order: C–I (fastest) > C–Br > C–Cl (slowest) [1]. In head-to-head studies of aryl halide reactivity on solid-supported Pd catalysts, aryl iodides achieved complete conversion under microwave irradiation in 2–5 minutes, whereas aryl bromides required 10–15 minutes and aryl chlorides failed to react under identical conditions [2]. This enhanced reactivity allows 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine to couple with electron-deficient, sterically hindered, or heterocyclic boronic acids that are unreactive toward the 4-bromo or 4-chloro analogs under standard conditions.

Suzuki-Miyaura coupling C–I activation Synthetic efficiency Library synthesis

Procurement-Driven Application Scenarios for 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine


Diversification of 7-Azaindole Core via Parallel Suzuki–Miyaura Library Synthesis

Medicinal chemistry teams requiring rapid C-4 diversification of the 6-methyl-7-azaindole scaffold should procure the 4-iodo building block rather than the 4-bromo or 4-chloro analogs. The superior oxidative addition rate of the C–I bond to Pd(0) enables shorter reaction times (2–5 min under microwave conditions versus 10–15 min for C–Br), facilitates coupling with sterically hindered or electron-deficient boronic acids, and permits lower catalyst loadings [1]. This translates directly to higher library throughput and reduced cost per compound in hit-to-lead programs targeting kinases, GPCRs, or epigenetic targets.

Fragment-Based Drug Discovery with Anomalous X-ray Crystallography Phasing

Crystallography groups conducting fragment soaking experiments on protein kinase targets should select 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine as the halogen-enriched fragment probe. The iodine atom (53 electrons) provides a strong anomalous signal for experimental SAD/MAD phasing, a capability that the 4-Br and 4-Cl analogs cannot replicate due to their weaker anomalous scattering [2]. Furthermore, the distinct MS isotope pattern (M+2 peak characteristic of iodine) allows unequivocal identification of the fragment in the crystal soaking solution by LC-MS.

Lipophilicity-Guided Lead Optimization with Predictable Halogen-Dependent LogP Tuning

For structure-activity relationship (SAR) programs where logD/logP modulation is a key optimization parameter, the 4-iodo building block provides the highest achievable lipophilicity among commercially available 4-halo-6-methyl-7-azaindoles (predicted LogP = 3.21, versus 2.95 for 4-Br and 2.52 for 4-Cl) . Incorporating this building block into a lead series yields coupled products with systematically higher LogP, enabling exploration of the upper lipophilicity range without introducing additional structural complexity or synthetic steps.

Orthogonal Sequential Cross-Coupling Strategies for Polyfunctionalized 7-Azaindoles

Process chemistry groups requiring iterative, site-selective cross-coupling on the 7-azaindole scaffold benefit from the kinetic differentiation between C–I and C–Br/C–Cl bonds. By procuring a core intermediate that contains both C-4 iodine and a C-3 or C-5 bromide (e.g., 4-iodo-3-bromo-6-methyl-7-azaindole), chemists can execute sequential Suzuki couplings—first at the more reactive C–I position (mild conditions, room temperature), then at the remaining C–Br site—without protection/deprotection steps [1]. This orthogonal reactivity strategy is not achievable with the 4-Br or 4-Cl mono-halogenated building blocks alone.

Quote Request

Request a Quote for 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.